molecular formula C14H18N2O3S B2777068 N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide CAS No. 1311754-07-0

N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide

Cat. No. B2777068
CAS RN: 1311754-07-0
M. Wt: 294.37
InChI Key: QHUYQBPVMXGNSS-UHFFFAOYSA-N
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Description

“N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide” is an organic compound that contains a cyano group (-CN), a methanesulfonyl group (-SO2CH3), and a benzamide group (a benzene ring attached to a carboxamide group). The “N-(1-cyano-3-methylbutyl)” part indicates that the cyano group is attached to a carbon atom in a 3-methylbutyl chain, which is connected to the nitrogen atom of the benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex structure due to the presence of the cyano, methanesulfonyl, and benzamide groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The cyano group, for example, is a strong electron-withdrawing group, which could make the compound reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano and methanesulfonyl groups could affect its polarity, solubility, and reactivity .

Mechanism of Action

Without specific context (such as the compound’s use in a biological or industrial process), it’s difficult to comment on its mechanism of action .

properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)7-12(9-15)16-14(17)11-5-4-6-13(8-11)20(3,18)19/h4-6,8,10,12H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUYQBPVMXGNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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